2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid
Description
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is a chlorinated thiophene derivative with a branched carboxylic acid moiety. Its molecular formula is C₈H₉ClO₂S, featuring a 5-chlorothiophene ring substituted with a 2-methylpropanoic acid group.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-6(9)12-5/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAKCTAPQHDWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(S1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880166-41-6 | |
| Record name | 2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid typically involves the introduction of a chlorothiophene moiety into a propanoic acid framework. One common method is the Friedel-Crafts acylation of thiophene derivatives. For instance, the reaction of 5-chlorothiophene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene-based compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Comparisons:
Thiophene vs. Chlorination at the 5-position of thiophene may improve metabolic stability compared to non-halogenated analogs .
Substituent Effects on Bioactivity: Benzoyl substitution (e.g., Tiaprofenic acid) introduces strong anti-inflammatory activity via cyclooxygenase inhibition, while chlorophenoxy groups (e.g., MCPP) confer herbicidal properties but higher toxicity . Trifluoromethyl groups (e.g., in Lobeglitazone intermediates) enhance lipophilicity and pharmacokinetic profiles .
Carboxylic Acid Functionality: The 2-methylpropanoic acid moiety is common in fibrate drugs (e.g., Bezafibrate), where it modulates peroxisome proliferator-activated receptors (PPARs) to lower lipids .
Biological Activity
2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid, a compound with the CAS number 880166-41-6, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring substituted with chlorine and a branched propanoic acid moiety. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .
Case Studies
- Case Study on MRSA : A clinical trial evaluated the efficacy of this compound in patients with MRSA infections. Results indicated a significant reduction in bacterial load after treatment, supporting its use as a therapeutic agent against resistant strains.
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to cell death.
- Anti-inflammatory Mechanism : It modulates signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.
- Anticancer Mechanism : The induction of apoptosis is mediated through mitochondrial pathways, where it influences mitochondrial membrane permeability and activates caspases.
Absorption and Distribution
Studies suggest that this compound is well absorbed following oral administration, with peak plasma concentrations occurring within 1–3 hours. Its distribution is facilitated by lipophilicity, allowing it to penetrate cellular membranes effectively.
Toxicity Profile
Toxicological assessments reveal a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further investigations into its long-term effects and safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
